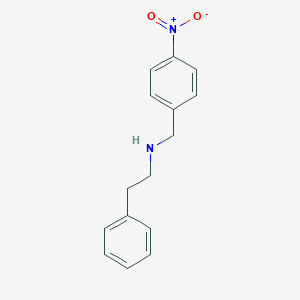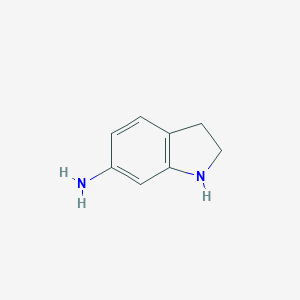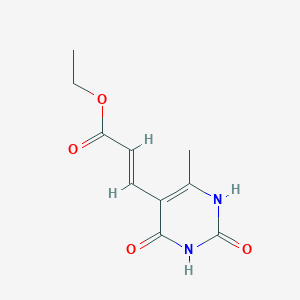
N-(4-nitrobenzyl)-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrobenzyl)-2-phenylethanamine, commonly known as NBPEA, is a synthetic compound that belongs to the class of phenethylamines. It is structurally similar to amphetamine and phenylethylamine, which are known to have psychoactive effects. NBPEA has gained attention from researchers due to its potential use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
NBPEA has shown potential in scientific research applications such as drug discovery, neuropharmacology, and behavioral studies. It has been used as a tool compound to investigate the role of trace amine-associated receptors (TAARs) in the brain. TAARs are a class of G protein-coupled receptors that are involved in the modulation of neurotransmitter release. NBPEA has been shown to activate TAAR1, which has led to further research on the potential therapeutic applications of TAAR1 agonists.
Wirkmechanismus
NBPEA acts as a TAAR1 agonist, which means it binds to and activates TAAR1. This leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The activation of TAAR1 by NBPEA has been shown to increase locomotor activity and induce hyperthermia in mice.
Biochemical and physiological effects:
The biochemical and physiological effects of NBPEA are similar to those of amphetamine and phenylethylamine. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased energy, alertness, and euphoria. NBPEA has also been shown to increase heart rate and blood pressure in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NBPEA in lab experiments is that it is a potent and selective TAAR1 agonist. This makes it a useful tool compound for investigating the role of TAAR1 in the brain. However, one limitation is that NBPEA has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.
Zukünftige Richtungen
There are several future directions for research on NBPEA. One direction is to investigate the potential therapeutic applications of TAAR1 agonists. TAAR1 has been implicated in the regulation of mood, addiction, and metabolism, so TAAR1 agonists may have potential as treatments for depression, addiction, and obesity. Another direction is to investigate the effects of NBPEA on human physiology and behavior. This could include studies on the safety and efficacy of NBPEA as a potential treatment for various disorders. Finally, further research on the structure-activity relationship of NBPEA could lead to the development of more potent and selective TAAR1 agonists.
Conclusion:
In conclusion, NBPEA is a synthetic compound that has gained attention from researchers due to its potential use in scientific research applications. It acts as a TAAR1 agonist and has been shown to increase the release of neurotransmitters in the brain, leading to increased energy, alertness, and euphoria. NBPEA has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, NBPEA has the potential to be a useful tool compound in the investigation of the role of TAAR1 in the brain and could have potential therapeutic applications in the future.
Synthesemethoden
The synthesis of NBPEA involves the reaction of 4-nitrobenzyl chloride with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields NBPEA as a white solid. The purity of NBPEA can be increased by recrystallization.
Eigenschaften
CAS-Nummer |
355383-03-8 |
|---|---|
Produktname |
N-(4-nitrobenzyl)-2-phenylethanamine |
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
N-[(4-nitrophenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16N2O2/c18-17(19)15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
InChI-Schlüssel |
LPDSUAWLUYIRIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)
![5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B187351.png)
![1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-](/img/structure/B187352.png)
![ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B187354.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)

![2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B187362.png)
![7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B187364.png)


